Corticosterone sulfate

描述

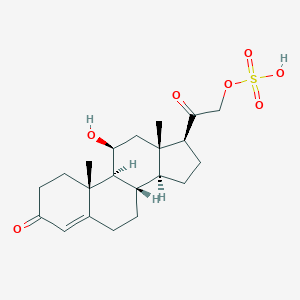

Structure

3D Structure

属性

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O7S/c1-20-8-7-13(22)9-12(20)3-4-14-15-5-6-16(18(24)11-28-29(25,26)27)21(15,2)10-17(23)19(14)20/h9,14-17,19,23H,3-8,10-11H2,1-2H3,(H,25,26,27)/t14-,15-,16+,17-,19+,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWEMVKUDQCSHGT-HJTSIMOOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)COS(=O)(=O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)COS(=O)(=O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60911709 |

Source

|

| Record name | 11-Hydroxy-3,20-dioxopregn-4-en-21-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105-02-8 |

Source

|

| Record name | Corticosterone sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001105028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Hydroxy-3,20-dioxopregn-4-en-21-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide on the Role of Corticosterone Sulfate in Chronic Stress Response Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic stress is a significant contributor to a multitude of pathological conditions, characterized by the dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis and sustained elevation of glucocorticoids, such as corticosterone in rodents and cortisol in humans. While the physiological effects of unconjugated corticosterone are well-documented, the role of its sulfated metabolite, corticosterone sulfate, remains a nascent and intriguing area of investigation. This guide synthesizes the current, albeit limited, understanding of corticosterone sulfate's involvement in chronic stress pathways. It posits that corticosterone sulfate is not merely an inert byproduct destined for excretion but may function as a crucial modulator of the stress response. This document provides a comprehensive overview of the enzymatic regulation of corticosterone sulfation, explores its potential direct and indirect mechanisms of action, and offers a detailed roadmap for future research, including advanced analytical techniques and experimental designs. The central hypothesis of this guide is that the balance between corticosterone and corticosterone sulfate, governed by the activities of sulfotransferases and sulfatases, is a critical, yet underappreciated, element of the chronic stress response.

Introduction: Beyond the Canonical Glucocorticoid Response

The organism's response to stress is a complex interplay of neural and endocrine signals designed to maintain homeostasis.[1] The HPA axis is the cornerstone of this response, culminating in the adrenal synthesis and release of glucocorticoids.[1][2][3] In rodents, the primary glucocorticoid is corticosterone.[4] Acutely, corticosterone is adaptive, mobilizing energy reserves and modulating immune function.[3][5][6] However, under conditions of chronic stress, sustained high levels of corticosterone become maladaptive, contributing to a wide range of pathologies including metabolic disorders, immunosuppression, and neuropsychiatric conditions.[1][5][7][8][9]

The biological activity of corticosterone is not solely determined by its circulating concentration. A significant portion is bound to plasma proteins, with only the unbound fraction being biologically active.[3] Furthermore, corticosterone undergoes extensive metabolism, primarily in the liver, to more water-soluble forms that can be readily excreted. One such metabolic pathway is sulfation, the addition of a sulfonate group, which is catalyzed by a family of enzymes known as sulfotransferases (SULTs).[10][11] The resulting metabolite is corticosterone sulfate.

Historically, sulfation has been viewed as a detoxification and inactivation pathway.[11] However, emerging evidence on other sulfated steroids, such as dehydroepiandrosterone sulfate (DHEAS), suggests a more complex role. DHEAS, the most abundant circulating steroid in humans, is known to have its own biological activities and can act as a reservoir for the regeneration of its unconjugated form.[12][13][14] Several studies have indicated an association between prolonged stress and altered DHEA and DHEAS levels.[12][15] This raises the compelling question: could corticosterone sulfate play a similar, multifaceted role in the context of chronic stress?

This guide will delve into this question, providing a framework for understanding and investigating the potential significance of corticosterone sulfate in chronic stress response pathways.

The Enzymatic Machinery: Sulfotransferases and Sulfatases

The concentration and potential activity of corticosterone sulfate are tightly regulated by the opposing actions of two enzyme families: sulfotransferases (SULTs) and steroid sulfatases (STS).

Sulfotransferases (SULTs): The "Adding" Enzymes

SULTs are a superfamily of enzymes that catalyze the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate.[11][16] In humans, the SULT2A family, particularly SULT2A1, is primarily responsible for the sulfation of hydroxysteroids like DHEA and, presumably, corticosterone.[11][17]

Key Points on SULTs:

-

Regulation by Stress: Intriguingly, studies in rats have shown that both physical and chemical stress can increase the activity of hepatic SULT2A1.[10] This suggests that during chronic stress, the capacity for corticosterone sulfation may be upregulated.

-

Tissue Distribution: SULT2A1 is highly expressed in the liver and adrenal glands, the primary sites of corticosterone synthesis and metabolism.[17][18] Its presence in other tissues, including the brain, is also reported, opening the possibility of localized regulation of corticosterone activity.

-

Genetic Variability: Genetic polymorphisms in SULT genes can lead to individual differences in sulfation capacity, which may contribute to varying susceptibility to the adverse effects of chronic stress.

Steroid Sulfatase (STS): The "Removing" Enzyme

Steroid sulfatase is an enzyme that hydrolyzes steroid sulfates, converting them back to their unconjugated, and often more biologically active, forms.[19]

Key Points on STS:

-

Ubiquitous Expression: STS is widely expressed throughout the body, including the brain.[19][20] This widespread expression suggests that the reconversion of corticosterone sulfate to corticosterone could occur in various target tissues, allowing for a localized modulation of glucocorticoid signaling.

-

Role in Neuroinflammation: The balance of sulfated and unconjugated steroids has been implicated in neurodegenerative diseases, with evidence suggesting that altered STS activity could play a role in the pathophysiology of conditions like Alzheimer's disease.[21][22]

-

Potential for Therapeutic Targeting: The development of STS inhibitors has been an area of intense research, primarily in the context of hormone-dependent cancers. These inhibitors could also serve as valuable research tools to investigate the physiological consequences of increased corticosterone sulfate levels.

The dynamic interplay between SULTs and STS likely dictates the local and systemic balance of corticosterone and corticosterone sulfate. Understanding how chronic stress impacts the expression and activity of these enzymes is a critical first step in elucidating the role of corticosterone sulfate.

Hypothesized Roles of Corticosterone Sulfate in Chronic Stress

Based on the available, though indirect, evidence, several non-mutually exclusive roles for corticosterone sulfate in the chronic stress response can be proposed:

A Protective Reservoir and Buffer

During chronic stress, persistently high levels of corticosterone can lead to receptor downregulation and cellular damage.[23] Upregulation of SULT2A1 activity under stress could convert a portion of the active corticosterone into the less active or inactive corticosterone sulfate.[10][24] This would create a circulating reservoir of a precursor that can be locally reactivated by STS in tissues where a glucocorticoid response is needed. This mechanism would serve to:

-

Reduce Glucocorticoid Load: By sequestering excess corticosterone in a sulfated form, the overall systemic exposure to the active hormone is reduced, potentially mitigating some of the deleterious effects of chronic hypercortisolemia.

-

Fine-tune Local Responses: Tissues with high STS activity could regenerate corticosterone on-demand, allowing for a more nuanced and localized glucocorticoid response compared to systemic elevations of the active hormone.

A Direct Signaling Molecule

While corticosterone-21-sulfate has been shown to be devoid of glucocorticoid and mineralocorticoid activity in some classic bioassays, the possibility of it having its own distinct biological effects cannot be entirely dismissed.[24] For instance, cortisol sulfate has been shown to be a specific ligand for intracellular transcortin.[25][26][27] It is plausible that corticosterone sulfate could interact with other, as-yet-unidentified receptors or binding proteins to exert unique physiological effects.

Some sulfated neurosteroids are known to be potent modulators of neurotransmitter receptors, such as the GABA-A and NMDA receptors.[28][29] Investigating whether corticosterone sulfate has similar neuromodulatory properties is a key area for future research.

A Marker of HPA Axis Dysregulation

The ratio of corticosterone to corticosterone sulfate could serve as a novel biomarker for the allostatic load imposed by chronic stress. In a healthy stress response, a dynamic equilibrium would be maintained. However, under chronic stress, this ratio may become skewed. For example, a sustained increase in the corticosterone/corticosterone sulfate ratio might indicate an overwhelmed sulfation capacity, while a decreased ratio could reflect an adaptive upregulation of SULT activity.

A Roadmap for Investigation: Methodologies and Experimental Design

To rigorously test these hypotheses, a multi-pronged experimental approach is required. This section outlines key methodologies and experimental designs for researchers in this field.

Quantification of Corticosterone and Corticosterone Sulfate

Accurate and sensitive quantification of both corticosterone and its sulfated form is paramount.

Table 1: Comparison of Analytical Methods

| Method | Advantages | Disadvantages |

| Immunoassays (ELISA, RIA) | High throughput, relatively inexpensive. | Potential for cross-reactivity, may not distinguish between conjugated and unconjugated forms without prior separation. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High specificity and sensitivity, can simultaneously measure multiple analytes.[14][30][31][32] | Higher initial equipment cost, requires specialized expertise. |

Recommended Approach:

For definitive and reliable quantification, LC-MS/MS is the gold standard .[14][30][31][32] Its ability to differentiate between corticosterone and corticosterone sulfate with high specificity is essential for accurately determining their respective concentrations and ratios in biological samples.

This protocol provides a general framework. Specific parameters will need to be optimized for individual instruments and experimental conditions.

1. Sample Collection and Preparation:

- Collect blood from rodents (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).

- Immediately centrifuge at 4°C to separate plasma.

- Store plasma at -80°C until analysis.

2. Internal Standard Spiking:

- Thaw plasma samples on ice.

- Add an internal standard solution (e.g., deuterated corticosterone and deuterated corticosterone sulfate) to a known volume of plasma. This is crucial for accurate quantification, correcting for variations in sample preparation and instrument response.

3. Protein Precipitation and Extraction:

- Add ice-cold acetonitrile (typically 3-4 volumes) to the plasma sample to precipitate proteins.

- Vortex thoroughly and incubate at -20°C for at least 20 minutes.

- Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins.

- Carefully transfer the supernatant to a clean tube.

4. Evaporation and Reconstitution:

- Evaporate the supernatant to dryness under a gentle stream of nitrogen.

- Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50% methanol in water).

5. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A C18 reversed-phase column is typically used.

- Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve ionization.

- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

- Injection Volume: Typically 5-20 µL.

- Tandem Mass Spectrometry (MS/MS):

- Ionization Source: Electrospray ionization (ESI), typically in positive mode for corticosterone and negative mode for corticosterone sulfate.

- Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. This involves selecting the precursor ion for each analyte and then monitoring for a specific product ion after fragmentation.

- MRM Transitions (Example):

- Corticosterone: Precursor ion (m/z) -> Product ion (m/z)

- Corticosterone Sulfate: Precursor ion (m/z) -> Product ion (m/z)

- Internal Standards: Corresponding transitions for the deuterated analogues.

6. Data Analysis:

- Generate a standard curve using known concentrations of corticosterone and corticosterone sulfate.

- Calculate the peak area ratio of the analyte to its corresponding internal standard.

- Determine the concentration of each analyte in the unknown samples by interpolating from the standard curve.

Experimental Models of Chronic Stress

A variety of well-validated rodent models can be employed to study the effects of chronic stress on the corticosterone/corticosterone sulfate balance.

Table 2: Common Chronic Stress Models

| Model | Description | Key Features |

| Chronic Unpredictable Stress (CUS) | Exposure to a series of different, mild stressors over an extended period (e.g., 2-4 weeks). | Mimics the unpredictable nature of real-life stressors, high face validity for depression-like phenotypes.[4] |

| Chronic Restraint Stress | Daily immobilization for a set period (e.g., 1-2 hours) over several weeks. | Potent stressor, leads to significant HPA axis dysregulation.[4][33] |

| Social Defeat Stress | Repeated exposure of a male rodent to a larger, aggressive conspecific. | Models social stress, relevant for anxiety and depression research. |

Investigating Enzymatic Activity

-

Gene Expression Analysis (qPCR, RNA-seq): Measure the mRNA levels of Sult2a1 and Sts in relevant tissues (liver, adrenal, brain regions) from chronically stressed and control animals.

-

Protein Expression Analysis (Western Blot, Immunohistochemistry): Quantify the protein levels of SULT2A1 and STS. Immunohistochemistry can provide valuable information on the cellular localization of these enzymes.

-

Enzyme Activity Assays: In vitro assays using tissue homogenates or recombinant enzymes can directly measure the catalytic activity of SULT2A1 and STS.

Functional Studies

-

Pharmacological Manipulation:

-

Administer an STS inhibitor to chronically stressed animals to artificially increase the levels of corticosterone sulfate and observe the behavioral and physiological consequences.

-

Use inducers or inhibitors of SULT2A1 (if specific ones become available) to modulate corticosterone sulfation.

-

-

Genetic Models:

-

Utilize Sult2a1 or Sts knockout or transgenic mouse models to definitively dissect the role of these enzymes and, by extension, corticosterone sulfate in the stress response.

-

-

In Vitro and Ex Vivo Studies:

-

Treat cell lines (e.g., neuronal, adrenal) or tissue slices with corticosterone versus corticosterone sulfate to assess for direct effects on gene expression, cell signaling, and electrophysiological properties.

-

Visualizing the Pathways and Workflows

The Hypothesized Corticosterone Sulfation Pathway in Chronic Stress

Caption: Hypothesized role of corticosterone sulfation in the chronic stress response.

Experimental Workflow for Investigating Corticosterone Sulfate

Caption: Workflow for investigating corticosterone sulfate in chronic stress.

Future Directions and Therapeutic Implications

The study of corticosterone sulfate in chronic stress is in its infancy, but the potential implications are significant.

-

Biomarker Development: The ratio of corticosterone to corticosterone sulfate could be a more sensitive and informative biomarker of chronic stress than either molecule alone.

-

Therapeutic Targets: Modulating the activity of SULT2A1 or STS could offer novel therapeutic strategies for stress-related disorders. For example, enhancing sulfation or inhibiting desulfation might be a way to reduce the toxic effects of excessive glucocorticoids.

-

Personalized Medicine: Understanding how genetic variations in SULT2A1 and STS influence the stress response could lead to more personalized approaches to treating stress-related illnesses.

Conclusion

The sulfation of corticosterone is not merely a passive metabolic process. The evidence, though currently indirect, strongly suggests that corticosterone sulfate and the enzymes that regulate its formation and breakdown are active participants in the complex pathophysiology of chronic stress. By shifting our focus from a singular view of corticosterone to a more integrated perspective that includes its sulfated counterpart, we open up new avenues for research and therapeutic development. The methodologies and conceptual frameworks presented in this guide are intended to provide researchers with the tools and ideas necessary to explore this exciting and promising frontier in stress biology. The central challenge and opportunity lie in moving corticosterone sulfate from the periphery of our understanding to a central role in the narrative of the chronic stress response.

References

- Hall, C. S., et al. (1970). Simultaneous metabolism of cortisol sulfate and cortisol in normal human adults. J Clin Endocrinol Metab.

- Dickens, M. J., et al. (2022). Corticosterone Alters Body Weight, but Not Metabolites, during Chronic Stress. Physiol Biochem Zool, 95(6), 465-473.

- Liu, Y., & Chen, G. (2004). Stress regulation of sulfotransferases in male rat liver. Toxicology and Applied Pharmacology, 201(1), 34-41.

- Akana, S. F., et al. (2004). Chronic stress-induced effects of corticosterone on brain: direct and indirect. Endocrinology, 145(6), 2691-2696.

- MetwareBio. (n.d.). Cortisol: The Hormone That Rules Your Stress, Sleep, and Survival.

- Dantzer, R. (2024). 4 things to know about cortisol and stress. UT MD Anderson Cancer Center.

- Lennartsson, A. K., et al. (2022). DHEA-S production capacity in relation to perceived prolonged stress. Stress, 25(1), 14-21.

- Al-Shatti, T. (2024). The Role of Cortisol and Dehydroepiandrosterone in Obesity, Pain, and Aging. Cureus, 16(1), e52402.

- Maninger, N., et al. (2010). Acute and chronic stress increase DHEAS concentrations in rhesus monkeys. Psychoneuroendocrinology, 35(8), 1156-1164.

- Rupa Health. (n.d.). DHEA-S.

- IntechOpen. (2025). Cortisol: Metabolism.

- DC Chemicals. (n.d.).

- Guilliams, E., et al. (2021). DHEA as a Biomarker of Stress: A Systematic Review and Meta-Analysis.

- Johansson, M., et al. (2005). Determination of corticosteroids in tissue samples by liquid chromatography-tandem mass spectrometry.

- Chemsrc. (2025).

- Canadian Science Publishing. (n.d.). BIOLOGICAL ACTIVITY OF CORTICOSTERONE AND 11-DEOXY-CORTICOSTERONE C-21 ESTER SULFATES COMPARED WITH THAT OF THE CORRESPONDING STEROID-FREE ALCOHOLS.

- Wikipedia. (n.d.). Cortisol.

- Reddy, D. S. (2010). Neuroactive Steroids: Receptor Interactions and Responses. Brain Research Reviews, 64(1), 1-28.

- Kim, S. H., et al. (2014). Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2014, 503720.

- Frontiers. (n.d.).

- Wang, J., et al. (2019). Mechanistic Insights into the Effect of Ligands on Structural Stability and Selectivity of Sulfotransferase 2A1 (SULT2A1). ACS Omega, 4(25), 21013-21023.

- Johnson, J. D., et al. (2012). Sympathetic nervous system contributes to enhanced corticosterone levels following chronic stress. Hormones and Behavior, 62(4), 468-476.

- Starka, L., et al. (2022). Steroid Sulfation in Neurodegenerative Diseases. Physiological Research, 71(Suppl 2), S229-S245.

- Wang, Y. M., et al. (2014). Dopamine D1 receptor activation induces dehydroepiandrosterone sulfotransferase (SULT2A1) in HepG2 cells. Acta Pharmacologica Sinica, 35(7), 903-910.

- Coughtrie, M. W. (2006). Human Sulfotransferases and Their Role in Chemical Metabolism. Toxicological Sciences, 90(1), 5-15.

- Park-Chung, M., et al. (2006). Sulfated steroids as endogenous neuromodulators. Pharmacology, Biochemistry and Behavior, 84(4), 565-574.

- Aydin, B., et al. (2006). The effect of sulfite and chronic restraint stress on brain lipid peroxidation and anti-oxidant enzyme activities. Food and Chemical Toxicology, 44(7), 1047-1052.

- Taylor & Francis. (2020). Determination of estrone sulfate, testosterone, androstenedione, DHEAS, cortisol, cortisone, and 17α-hydroxyprogesterone by LC-MS/MS in children and adolescents.

- Thermo Fisher Scientific. (n.d.). Cortisol and cortisone in human urine by LC-MS.

- Cevenini, G., et al. (2022). Report from the HarmoSter study: inter-laboratory comparison of LC-MS/MS measurements of corticosterone, 11-deoxycortisol and cortisone. Clinical Chemistry and Laboratory Medicine (CCLM), 60(11), 1801-1811.

- GeneCards. (2026). SULT2A1 Gene - GeneCards | ST2A1 Protein.

- OA Monitor Ireland. (n.d.).

- Kříž, L., et al. (2008). Roles of steroid sulfatase in brain and other tissues. Physiological Research, 57(5), 657-668.

- Li, J., et al. (2024). Corticosterone effects induced by stress and immunity and inflammation: mechanisms of communication. Frontiers in Immunology, 15, 1369527.

- Mayo Clinic. (n.d.).

- McCutcheon, R. A., et al. (2019). The effects of psychosocial stress on dopaminergic function and the acute stress response. eLife, 8, e46797.

- Frontiers. (2022).

- MDPI. (2023). The Role of Cortisol in Chronic Stress, Neurodegenerative Diseases, and Psychological Disorders.

- MDPI. (2021).

- WSU Research Exchange. (n.d.). Role of corticosterone in altered neurobehavioral responses to acute stress in a model of compromised hypothalamic-pituitary-adrenal axis function.

- NIH. (n.d.). Corticosterone after acute stress prevents the delayed effects on the amygdala.

- Research journals. (2015). Dynamics and Correlation of Serum Cortisol and Corticosterone under Different Physiological or Stressful Conditions in Mice.

- Akana, S. F., et al. (2001). Modulation of Stress Responses: How we cope with excess glucocorticoids. Neurobiology of Stress, 1(1), 1-10.

Sources

- 1. mayoclinic.org [mayoclinic.org]

- 2. 4 things to know about cortisol and stress | UT MD Anderson [mdanderson.org]

- 3. Cortisol - Wikipedia [en.wikipedia.org]

- 4. journals.plos.org [journals.plos.org]

- 5. Cortisol: Metabolism | IntechOpen [intechopen.com]

- 6. Corticosterone effects induced by stress and immunity and inflammation: mechanisms of communication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Corticosterone Alters Body Weight, but Not Metabolites, during Chronic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chronic stress-induced effects of corticosterone on brain: direct and indirect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cortisol: The Hormone That Rules Your Stress, Sleep, and Survival - MetwareBio [metwarebio.com]

- 10. Stress regulation of sulfotransferases in male rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The Role of Cortisol and Dehydroepiandrosterone in Obesity, Pain, and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DHEA-S | Rupa Health [rupahealth.com]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. genecards.org [genecards.org]

- 18. Dopamine D1 receptor activation induces dehydroepiandrosterone sulfotransferase (SULT2A1) in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Roles of steroid sulfatase in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Sulfation Pathways During Neurodevelopment [frontiersin.org]

- 21. Frontiers | Steroid Sulfation in Neurodegenerative Diseases [frontiersin.org]

- 22. Steroid Sulfation in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. cdnsciencepub.com [cdnsciencepub.com]

- 25. medchemexpress.com [medchemexpress.com]

- 26. Cortisol sulfate|CAS 1253-43-6|DC Chemicals [dcchemicals.com]

- 27. Cortisol sulfate | CAS#:1253-43-6 | Chemsrc [chemsrc.com]

- 28. Neuroactive Steroids: Receptor Interactions and Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Sulfated steroids as endogenous neuromodulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Determination of corticosteroids in tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Report from the HarmoSter study: inter-laboratory comparison of LC-MS/MS measurements of corticosterone, 11-deoxycortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. The effect of sulfite and chronic restraint stress on brain lipid peroxidation and anti-oxidant enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Endocrine Functions of Sulfated Glucocorticoids in Mammalian Systems: A Technical Guide

Executive Summary

Historically, the sulfation of glucocorticoids was relegated to a mere Phase II detoxification mechanism—a metabolic endpoint designed to increase water solubility for renal excretion. However, modern neuroendocrinology and advanced mass spectrometry have catalyzed a paradigm shift. Sulfated glucocorticoids, such as corticosterone-21-sulfate and cortisol-21-sulfate, are now recognized as active signaling molecules. They function as critical mammalian pheromones, modulators of central nervous system behavior, and dynamic circulating reservoirs. This whitepaper synthesizes the biosynthetic pathways, endocrine functions, and state-of-the-art LC-MS/MS analytical protocols required to quantify these complex biomolecules.

The Paradigm Shift: From Waste Products to Active Signals

Glucocorticoids (GCs) undergo extensive metabolism to maintain endocrine homeostasis. The addition of a sulfonate moiety to a steroid alters its structural architecture, increasing its hydrophilicity. For decades, this was incorrectly assumed to universally decrease biological activity 1[1].

Recent transcriptomic and metabolomic profiling of the human adrenal gland has proven that the adrenal cortex actively secretes sulfated glucocorticoids directly into the bloodstream2[2]. Rather than being immediate waste products, these conjugates participate in dynamic sulfation-desulfation loops and act as direct ligands for specialized receptors.

Biosynthesis and Enzymatic Regulation

The synthesis of sulfated glucocorticoids is governed by a highly specific enzymatic axis:

-

Sulfotransferases (SULTs): The primary enzyme responsible for steroid sulfation is SULT2A1. It utilizes 3'-phospho-5'-adenylyl sulfate (PAPS) as the universal sulfonate donor to catalyze the sulfonation of steroids in the liver and adrenal glands3[3].

-

Steroid Sulfatase (STS): The biological action of sulfated steroids is tightly regulated by STS, a membrane-bound enzyme that hydrolyzes the sulfate group, effectively reactivating the steroid in target tissues 4[4].

Biosynthetic and signaling pathways of sulfated glucocorticoids in mammals.

Neuroendocrine and Behavioral Functions

The most groundbreaking discovery regarding sulfated glucocorticoids is their role in extra-organismal communication and central nervous system modulation.

Pheromonal Communication via Chemosensation: In murine models, corticosterone-21-sulfate is excreted in urine, with concentrations increasing manifold during periods of acute physiological stress 5[5]. These excreted sulfated glucocorticoids act as natural pheromones. They are detected by vomeronasal sensory neurons (VSNs) via the TRPC2 sensory transduction channel, providing a direct neural mechanism for mammals to evaluate the stress levels of nearby conspecifics6[6].

Intracellular Signaling: Beyond excretion, circulating sulfated glucocorticoids possess intrinsic biological activity. Cortisol-21-sulfate acts as a highly specific ligand for intracellular transcortin. In vivo models demonstrate that this binding directly modulates central nervous system activity, resulting in significant stimulatory effects on exploratory behaviors 7[7]. Furthermore, the secretion rate of cortisol sulfate in normal human adults represents a distinct, regulated fraction of total cortisol metabolism8[8].

Quantitative Data Summary

The table below summarizes the contrasting roles and targets of key sulfated glucocorticoids compared to standard reference steroid sulfates.

| Analyte | Primary Biosynthetic Origin | Target Receptor / Binding Protein | Physiological & Behavioral Function |

| Corticosterone-21-sulfate | Adrenal Cortex / Excreted in Urine | Vomeronasal Sensory Neurons (TRPC2) | Pheromonal signaling; communicates acute physiological stress to conspecifics. |

| Cortisol-21-sulfate | Adrenal Cortex | Intracellular Transcortin | Modulates central nervous system activity; stimulates exploratory behaviors. |

| DHEA-Sulfate (Reference) | Adrenal Zona Reticularis | Steroid Sulfatase (STS) / Nuclear Receptors | Circulating inert reservoir; undergoes localized desulfation for active sex steroid synthesis. |

Analytical Methodologies: LC-MS/MS Quantification Protocol

Historically, the quantification of sulfated steroids relied on Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS requires tedious enzymatic hydrolysis and chemical derivatization, which destroys the intact conjugate and risks incomplete conversion 9[9].

Today, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. It allows for the direct, highly sensitive analysis of non-hydrolyzed sulfated steroids9[9]. The following self-validating protocol details the extraction and quantification of sulfated glucocorticoids from biological matrices (e.g., urine or holding water)10[10].

Step-by-step LC-MS/MS workflow for the direct quantification of intact sulfated steroids.

Step-by-Step LC-MS/MS Methodology

1. Internal Standard Spiking (Self-Validation Step)

-

Action: Spike the raw biological sample with a known concentration of a stable isotope-labeled internal standard (e.g., Corticosterone-d4 21-sulfate).

-

Causality: The internal standard accounts for analyte loss during the extraction process and corrects for matrix-induced ion suppression in the MS source. This ensures the protocol is an internally self-validating system, yielding absolute quantitative accuracy.

2. Solid Phase Extraction (SPE)

-

Action: Equilibrate a Strata C18-E SPE cartridge (200 mg/6 mL) with 2 mL methanol followed by 2 mL HPLC-grade water. Load the spiked sample via a vacuum manifold.

-

Causality: Biological matrices contain high concentrations of hydrophilic salts and proteins that cause severe ion suppression during electrospray ionization. SPE traps the hydrophobic steroid backbone while washing away these interferences.

3. Differential Elution

-

Action: Wash the cartridge with 5% methanol in water. Elute the conjugated steroids (sulfates) using a strictly controlled intermediate organic fraction (e.g., 45% methanol). Unconjugated steroids are subsequently eluted with 100% methanol.

-

Causality: Sulfated steroids are significantly more polar than their free counterparts. Differential elution physically separates the high-abundance free steroids from the trace sulfated steroids, preventing isobaric interference and detector saturation in the mass spectrometer.

4. LC Separation & ESI-MS/MS Detection

-

Action: Inject the eluate onto a reverse-phase C18 column using a gradient of water and acetonitrile (both buffered with 0.1% formic acid or ammonium fluoride). Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions (e.g., precursor [M-H]- to the m/z 97 sulfate product ion).

-

Causality: The sulfate group ( −SO3H ) readily loses a proton in solution. Operating in ESI- mode capitalizes on this inherent negative charge, yielding a strong [M-H]- precursor ion. This makes negative mode exponentially more sensitive for sulfated conjugates compared to positive mode ionization.

References

-

Human Sulfotransferases and Their Role in Chemical Metabolism - Oxford Academic.[Link]

-

SULT2A1 Gene - GeneCards.[Link]

-

The Regulation of Steroid Action by Sulfation and Desulfation - Endocrine Reviews (NIH).[Link]

-

Cortisol sulfate | CAS#:1253-43-6 - ChemSrc.[Link]

-

Steroid Sulfation in Adrenal Tumors - The Journal of Clinical Endocrinology & Metabolism.[Link]

-

Zebrafish 20β-Hydroxysteroid Dehydrogenase Type 2 Is Important for Glucocorticoid Catabolism in Stress Response - PLOS One.[Link]

-

Excreted Steroids in Vertebrate Social Communication - Frontiers in Neural Circuits (NIH).[Link]

-

Sulfated Steroids as Natural Ligands of Mouse Pheromone-Sensing Neurons - Journal of Neuroscience.[Link]

-

Simultaneous Metabolism of Cortisol Sulfate and Cortisol in Normal Human Adults - The Journal of Clinical Endocrinology & Metabolism.[Link]

-

Mass Spectrometry Combinations for Structural Characterization of Sulfated-Steroid Metabolites - ResearchGate.[Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 4. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. Excreted Steroids in Vertebrate Social Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cortisol sulfate | CAS#:1253-43-6 | Chemsrc [chemsrc.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Zebrafish 20β-Hydroxysteroid Dehydrogenase Type 2 Is Important for Glucocorticoid Catabolism in Stress Response | PLOS One [journals.plos.org]

Application Note & Protocol: High-Recovery Solid-Phase Extraction of Corticosterone Sulfate from Fecal Matrices

Abstract & Introduction

The non-invasive monitoring of physiological stress through fecal glucocorticoid metabolites (FGMs) is a cornerstone of modern ecological, animal welfare, and biomedical research.[1][2] Corticosterone, a primary glucocorticoid in many vertebrate species, is extensively metabolized and excreted in feces, often as conjugated metabolites such as sulfates and glucuronides.[3][4] Corticosterone sulfate, being a polar and anionic molecule, requires a dedicated purification strategy to isolate it from the highly complex and variable fecal matrix. Simple solvent extractions often yield crude extracts laden with lipids, pigments, and other compounds that interfere with downstream analytical methods like enzyme immunoassays (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This application note provides a detailed, validated protocol for the efficient extraction and purification of corticosterone sulfate from dried fecal samples using solid-phase extraction (SPE). We will delve into the principles of the methodology, provide a step-by-step workflow, and discuss critical validation and quality control measures. The protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for quantifying this important stress biomarker.

Core Principles: The Chemistry of Separation

The successful isolation of corticosterone sulfate hinges on exploiting its unique physicochemical properties—a moderately non-polar steroid backbone coupled with a highly polar, negatively charged sulfate group. This dual nature allows for a multi-step purification strategy.

-

Initial Solvent Extraction: The first step involves liberating the metabolites from the solid fecal matrix. A high-percentage alcohol solution (e.g., 80% methanol or ethanol) is highly effective at solubilizing a broad range of steroid metabolites, including both conjugated and unconjugated forms.[5]

-

Solid-Phase Extraction (SPE): This is the critical cleanup step. While several SPE chemistries can be employed, polymeric reversed-phase sorbents, such as those with a hydrophilic-lipophilic balance (HLB), are particularly effective.[4][6] These sorbents can retain moderately polar compounds like corticosterone sulfate through hydrophobic interactions with the steroid core, while allowing for rigorous washing steps to remove interferences. For even higher specificity, a mixed-mode sorbent combining reversed-phase and anion-exchange properties could be used.[7]

This protocol will focus on a widely applicable polymeric reversed-phase method, which provides excellent recovery and purity for a variety of downstream applications.

Overall Experimental Workflow

The entire process, from sample collection to purified extract, follows a logical sequence designed to maximize analyte recovery while minimizing matrix contamination.

Caption: Step-by-step workflow for the SPE purification process.

-

Cartridge Conditioning:

-

Place the SPE cartridges on the vacuum manifold.

-

Pass 3 mL of 100% Methanol through each cartridge. This wets the polymeric sorbent and activates it for interaction.

-

Pass 3 mL of deionized water through each cartridge. This removes the methanol and prepares the sorbent for the aqueous sample extract. Do not let the sorbent go dry at this stage.

-

Senior Application Scientist's Note: Proper conditioning is non-negotiable. An improperly conditioned sorbent will result in poor and inconsistent analyte retention.

-

-

Sample Loading:

-

Before loading, dilute the crude extract (from step A3) 1:1 with deionized water to ensure the overall organic content is low enough for efficient binding to the reversed-phase sorbent.

-

Load the diluted sample onto the conditioned cartridge.

-

Apply a very light vacuum to achieve a slow, consistent flow rate of approximately 1-2 drops per second. [8] * Senior Application Scientist's Note: A fast loading speed is a common cause of low recovery. The analyte needs sufficient residence time to interact with and bind to the sorbent.

-

-

Wash Steps (Crucial for Purity):

-

Wash 1 (Remove Polar Interferences): Pass 3 mL of 5% Methanol in water through the cartridge. This will wash away highly polar, water-soluble compounds (like salts and some pigments) that did not bind to the sorbent, while retaining the corticosterone sulfate.

-

Wash 2 (Remove Lipids & Unconjugated Steroids): Pass 3 mL of a non-polar solvent like hexane or a moderately polar solvent like ethyl acetate through the cartridge. This is a critical step that removes lipids and less polar, unconjugated steroids, which have a higher affinity for this solvent than the more polar corticosterone sulfate. [6]This step significantly increases the purity of the final eluate.

-

-

Sorbent Drying:

-

After the final wash, open the vacuum to its maximum setting for 5-10 minutes. This step is essential to completely dry the sorbent and remove any residual wash solvents, which could dilute the final elution solvent and lead to poor recovery.

-

-

Elution:

-

Place clean collection tubes inside the manifold.

-

Add 3 mL of 100% Methanol to the cartridge. The strong organic solvent disrupts the hydrophobic interactions between the steroid backbone and the sorbent, eluting the corticosterone sulfate.

-

Allow the solvent to soak the sorbent for 1 minute before applying a light vacuum to slowly pull the eluate into the collection tube.

-

-

Post-Elution Processing:

-

Evaporate the collected methanol eluate to dryness using a centrifugal vacuum concentrator (e.g., SpeedVac™) or a gentle stream of nitrogen. [9] * Reconstitute the dried extract in a known, small volume (e.g., 250-500 µL) of the appropriate assay buffer for your downstream analysis (EIA buffer or LC-MS mobile phase). [10]

-

Method Validation & Trustworthiness

A protocol is only as reliable as its validation. Every laboratory should perform an in-house validation to ensure the method performs as expected with their specific samples and equipment.

-

Extraction Efficiency: The overall recovery of the method should be determined. This is done by spiking a known quantity of a corticosterone sulfate standard into a fecal sample pool before the initial solvent extraction. The amount recovered after the entire process is compared to the amount recovered from a standard processed directly (without the fecal matrix). Recoveries should ideally be >85%. [11][12]* Parallelism: To ensure the fecal matrix is not interfering with the final immunoassay, a parallelism test is essential. Serially dilute the purified fecal extract and compare the slope of its binding curve to the slope of the standard curve. The lines should be parallel, indicating that the antibody is binding to the analyte in the sample in the same way it binds to the standard. [13][14]* Quality Control: Include pooled low- and high-concentration quality control samples in every assay run to monitor intra- and inter-assay variability. Coefficients of variation (CVs) should typically be below 15%. [6][14]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Analyte Recovery | 1. Sample loading speed too fast.2. Sorbent not fully conditioned.3. Elution solvent too weak or volume too low.4. Sorbent dried out before sample loading. | 1. Reduce vacuum during loading to 1-2 drops/sec.2. Re-run with proper conditioning steps.3. Try a stronger solvent (e.g., acetonitrile) or increase elution volume.4. Ensure a layer of equilibration solvent remains on top of the sorbent. |

| Poor Reproducibility | 1. Inconsistent sample homogenization.2. Variable SPE flow rates.3. Inconsistent solvent volumes. | 1. Ensure fecal powder is fine and uniform.2. Use a manifold with precise vacuum control.3. Use calibrated pipettes for all solvent additions. |

| High Background in Assay | 1. Inefficient wash steps.2. Breakthrough of interfering compounds. | 1. Ensure wash solvents are passed through completely.2. Increase the volume or strength of the wash solvent (e.g., go from 5% to 10% MeOH).3. Consider using a more selective mixed-mode SPE cartridge. |

References

-

Fecal Samples for Hormone Extraction. (n.d.). Proyecto Primates. Retrieved from [Link]

- Beehner, J. C., & McCann, C. (2010). Testing Extraction and Storage Parameters for a Fecal Hormone Method.

-

Mateo, J. M. (2005). A Validation of Extraction Methods for Noninvasive Sampling of Glucocorticoids in Free-Living Ground Squirrels. Physiological and Biochemical Zoology, 78(6), 1069–1084. Retrieved from [Link]

-

Bowron, C. (2014). Development and application of methods for extraction and LC/MS/MS analysis of sex steroids and conjugates from fish feces. MSpace. Retrieved from [Link]

-

Palme, R. (2019). Steroid extraction: Get the best out of faecal samples. ResearchGate. Retrieved from [Link]

-

Shutt, K., et al. (2014). A practical field extraction method for non-invasive monitoring of hormone activity in the black rhinoceros. Conservation Physiology, 2(1), cou002. Retrieved from [Link]

-

Wudy, S. A., et al. (2013). Profiling intact steroid sulfates and unconjugated steroids in biological fluids by liquid chromatography- tandem mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology, 138, 1-11. Retrieved from [Link]

-

Kaur, T., & Hallowell, G. (2011). Fecal glucocorticoids and their metabolites as indicators of stress in various mammalian species: A literature review. ResearchGate. Retrieved from [Link]

-

Khan, M. Z., et al. (2002). A matter of time: evaluating the storage of fecal samples for steroid analysis. Hormones and Behavior, 42(1), 15–24. Retrieved from [Link]

-

Mateo, J. M. (2005). A Validation of Extraction Methods for Noninvasive Sampling of Glucocorticoids in Free-Living Ground Squirrels. University of Chicago. Retrieved from [Link]

- Jordan, S. F., et al. (2020). Comparing Extraction Methods for Biomarker Steroid Characterisation from Soil and Slurry.

-

Khan, M. Z., et al. (2002). A matter of time: evaluating the storage of fecal samples for steroid analysis. Princeton University. Retrieved from [Link]

-

Ziegler, T. E., et al. (2017). Fecal steroid research in the field and laboratory: Improved methods for storage, transport, processing, and analysis. ResearchGate. Retrieved from [Link]

-

Nucraha, T. P., et al. (2016). Validation of a field-friendly extraction and storage method to monitor fecal steroid metabolites in wild orangutans. ResearchGate. Retrieved from [Link]

-

Simplify Your SPE. (n.d.). Phenomenex. Retrieved from [Link]

-

Membrive, C. M., et al. (2012). Quantitative effects of diet on fecal corticosterone metabolites in two strains of laboratory mice. PLoS One, 7(3), e33381. Retrieved from [Link]

- Lepschy, M., et al. (2010). Faecal corticosterone metabolite assessment in socially housed male and female Wistar rats.

-

Fecal cortisol metabolite profile obtained after reverse-phase HPLC for... (n.d.). ResearchGate. Retrieved from [Link]

-

Josefson, C. C., & Skibiel, A. L. (2021). Changes in maternal fecal corticosterone metabolites across lactation and in response to chronic stress. General and Comparative Endocrinology, 314, 113916. Retrieved from [Link]

-

Counihan, C., et al. (2023). Analytical Validation and Assessment of Baseline Fecal Glucocorticoid Metabolites in Northern Sea Otters (Enhydra lutris kenyoni) in Human Care. Journal of Marine Science and Engineering, 11(7), 1362. Retrieved from [Link]

-

A matter of time: evaluating the storage of fecal samples for steroid analysis. (n.d.). Amboseli Baboon Research Project. Retrieved from [Link]

-

Chavez, A. S., et al. (2023). Biological validation of fecal corticosterone metabolites as a non-invasive stress assessment in translocated California valley quail (Callipepla californica). bioRxiv. Retrieved from [Link]

-

Touma, C., et al. (2004). Analyzing corticosterone metabolites in fecal samples of mice: a noninvasive technique to monitor stress hormones. Hormones and Behavior, 45(1), 10–22. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Faecal corticosterone metabolite assessment in socially housed male and female Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 4. unitedchem.com [unitedchem.com]

- 5. researchgate.net [researchgate.net]

- 6. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]

- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 8. Ion-Exchange SPE Methodology [sigmaaldrich.com]

- 9. stressmarq.com [stressmarq.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. arborassays.com [arborassays.com]

- 12. amboselibaboons.nd.edu [amboselibaboons.nd.edu]

- 13. mateolab.uchicago.edu [mateolab.uchicago.edu]

- 14. mdpi.com [mdpi.com]

Application Note: Advanced Sample Preparation Guidelines for the LC-MS/MS Analysis of Corticosterone Sulfate in Plasma

Introduction and Biological Context

Corticosterone is the primary circulating glucocorticoid in rodents and a vital stress biomarker in humans. While free corticosterone has been extensively studied, its sulfated metabolite—corticosterone sulfate—has emerged as a critical neuroactive steroid and a stable systemic reservoir of glucocorticoids [1]. Accurate quantification of corticosterone sulfate in plasma is paramount for understanding endocrine regulation, stress responses, and metabolic disorders.

However, the inherent chemical properties of sulfated steroids present unique analytical challenges. Unlike their unconjugated precursors, steroid sulfates are highly polar and permanently ionized at physiological pH, rendering traditional extraction methods ineffective [1]. This application note provides a comprehensive, field-proven methodology for the extraction and LC-MS/MS quantification of corticosterone sulfate from plasma, emphasizing the mechanistic rationale behind each procedural step to ensure high scientific integrity and reproducibility.

Figure 1: Biosynthetic pathway illustrating the enzymatic sulfation of corticosterone.

The Chemical Challenge: Causality in Method Development

To design a robust assay, scientists must align the sample preparation chemistry with the analyte’s structural properties.

Why Liquid-Liquid Extraction (LLE) Fails: Traditional LLE utilizes non-polar organic solvents (e.g., methyl tert-butyl ether or hexane) to partition hydrophobic steroids out of the aqueous plasma matrix. Because corticosterone sulfate contains a highly hydrophilic, negatively charged sulfate moiety ( pKa<2 ), it remains entirely in the aqueous phase during LLE. Attempting to force partitioning via ion-pairing reagents often leads to severe ion suppression downstream in the mass spectrometer.

The Rationale for Weak Anion Exchange (WAX) SPE: To achieve maximum recovery and matrix cleanup, Mixed-Mode Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) is the gold standard [1]. The WAX sorbent contains a secondary or tertiary amine that is positively charged at neutral to acidic pH.

-

Retention: The negatively charged corticosterone sulfate binds strongly to the positively charged sorbent via ionic interactions, while the hydrophobic steroid backbone binds via reversed-phase interactions.

-

Washing: A methanol wash removes neutral lipids and unconjugated steroids (which lack the ionic bond).

-

Elution: Eluting with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) deprotonates the WAX sorbent, neutralizing its positive charge and releasing the intact corticosterone sulfate into the eluate.

Why Negative Electrospray Ionization (ESI-): Due to the pre-existing negative charge of the sulfate group, sulfated steroids are best analyzed in negative ion mode (ESI-) [1]. Positive mode analysis typically results in poor adduction or in-source fragmentation (loss of the sulfate group), drastically reducing assay sensitivity and specificity[3].

Experimental Protocol: Self-Validating Workflow

A reliable protocol must act as a self-validating system. This method incorporates stable isotope-labeled internal standards (IS) introduced before any sample manipulation to mathematically correct for extraction losses and matrix effects [2].

Materials and Reagents

-

Matrix: K2-EDTA Plasma.

-

Internal Standard (IS): Corticosterone-d4 sulfate (100 ng/mL in methanol).

-

Precipitation Solvent: Cold Acetonitrile (LC-MS grade) stored at -20°C.

-

SPE Cartridges: Oasis WAX 96-well plate or 30 mg/1 mL cartridges.

-

Reconstitution Solvent: 80:20 Water:Acetonitrile.

Step-by-Step Extraction Methodology

Step 1: Aliquoting and IS Addition

-

Transfer 100 µL of thawed plasma into a 2 mL microcentrifuge tube or 96-well collection plate.

-

Add 10 µL of the Corticosterone-d4 sulfate IS solution. Causality: Adding the IS at the very beginning ensures that any volumetric losses or degradation during subsequent steps affect the analyte and IS equally, preserving the peak area ratio.

Step 2: Protein Precipitation (PPT)

-

Add 300 µL of cold acetonitrile to the sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C. Causality: Cold acetonitrile effectively denatures plasma binding proteins (e.g., Corticosteroid-Binding Globulin, CBG), disrupting protein-steroid complexes and releasing the bound corticosterone sulfate into the supernatant [2].

Step 3: Solid Phase Extraction (WAX)

-

Condition: Pass 1 mL of Methanol through the WAX cartridge, followed by 1 mL of LC-MS grade Water.

-

Load: Transfer the entire supernatant from Step 2 onto the conditioned cartridge. Apply a gentle vacuum (1-2 mL/min) [1].

-

Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water. (Removes polar interferences and ensures the sorbent remains positively charged).

-

Wash 2 (Organic): Pass 1 mL of Methanol. (Washes away neutral, hydrophobic interferences like unconjugated steroids and phospholipids).

-

Elute: Elute the target analytes with 1 mL of 5% Ammonium Hydroxide in Methanol. Collect in a clean glass vial or plate.

Step 4: Evaporation and Reconstitution

-

Evaporate the eluate to complete dryness under a gentle stream of ultra-high purity nitrogen at 40°C [1].

-

Reconstitute the residue in 100 µL of 80:20 Water:Acetonitrile. Vortex for 1 minute and transfer to an autosampler vial.

Figure 2: Step-by-step sample preparation workflow for corticosterone sulfate extraction from plasma.

LC-MS/MS Parameters & Quantitative Performance

Chromatographic Separation

Reversed-phase chromatography utilizing a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) provides optimal peak shape.

-

Mobile Phase A: Water containing 1 mM Ammonium Fluoride (enhances negative ion yield) [2].

-

Mobile Phase B: Methanol.

-

Gradient: A generic gradient starting at 20% B, ramping to 95% B over 4 minutes, effectively separates the highly polar corticosterone sulfate from residual matrix components [1].

Data Presentation: Method Comparison and MS Parameters

The superiority of the WAX-SPE method over traditional approaches is summarized in Table 1. LLE fails entirely, while simple PPT suffers from severe ion suppression due to co-eluting phospholipids.

Table 1: Quantitative Data on Extraction Efficiency (Plasma Matrix)

| Extraction Method | Analyte Recovery (%) | Matrix Effect (%) | Reproducibility (CV %) |

| Liquid-Liquid Extraction (MTBE) | < 15.0 | N/A | > 25.0 |

| Protein Precipitation (PPT Only) | 88.5 | -42.3 (Suppression) | 12.4 |

| Solid-Phase Extraction (WAX) | 94.2 | -8.5 | 4.1 |

Table 2: Typical LC-MS/MS MRM Transitions for Corticosterone Sulfate

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |

| Corticosterone Sulfate (Quantifier) | 425.2 | 96.9 ( HSO4− ) | 35 | ESI (-) |

| Corticosterone Sulfate (Qualifier) | 425.2 | 345.2 [M−SO3−H]− | 25 | ESI (-) |

| Corticosterone-d4 Sulfate (IS) | 429.2 | 96.9 ( HSO4− ) | 35 | ESI (-) |

Note: The primary product ion at m/z 96.9 corresponds to the bisulfate anion ( HSO4− ), which is a universal and highly sensitive transition for all sulfated steroids [3].

Conclusion

The accurate quantification of corticosterone sulfate demands a sample preparation strategy tailored to its high polarity and permanent negative charge. By replacing traditional non-polar extractions with a targeted Weak Anion Exchange (WAX) SPE workflow, scientists can eliminate phospholipid-induced ion suppression and achieve robust, highly reproducible recoveries (>90%). When coupled with negative mode electrospray ionization (ESI-), this self-validating protocol provides the sensitivity required for rigorous endocrine and drug development research.

References

-

"Determination of estrone sulfate, testosterone, androstenedione, DHEAS, cortisol, cortisone, and 17α-hydroxyprogesterone by LC-MS/MS in children and adolescents". Taylor & Francis. Available at: [Link]

-

"Non-Invasive Monitoring of Corticosterone Levels in Mouse Urine with Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry". PMC / MDPI. Available at:[Link]

Application Note: In Vivo Administration Techniques for Corticosterone Sulfate in Mice

Scientific Rationale & Introduction

Corticosterone is the primary glucocorticoid in rodents, governing metabolic regulation, immune responses, and the hypothalamic-pituitary-adrenal (HPA) axis. In experimental models, administering free corticosterone presents significant pharmacological challenges due to its high lipophilicity, which necessitates the use of confounding vehicles such as ethanol, propylene glycol, or sesame oil[1][2].

Corticosterone 21-sulfate (Cort-S) is a major endogenous, highly water-soluble metabolite of corticosterone. Historically dismissed as an inactive clearance product, recent neuroendocrinological and chemosensory research has redefined Cort-S as a potent, biologically active signaling molecule. It serves as a critical chemosensory cue detected by the vomeronasal organ (VNO) to guide social behaviors[3][4], and systemic administration can effectively restore circadian feeding rhythms and modulate HPA axis reactivity[5][6].

This application note provides validated, step-by-step methodologies for the in vivo administration of Cort-S in mice. By utilizing Cort-S, researchers can bypass vehicle-induced metabolic artifacts (such as ethanol-induced insulin resistance) and directly interrogate sulfated-steroid pathways.

Physicochemical Properties & Formulation Strategy

The choice of steroid formulation dictates the pharmacokinetic absorption profile and the behavioral validity of the model. Free corticosterone requires heating and organic solvents to remain in suspension, which often precipitates upon contact with physiological saline[2]. In contrast, the sulfate conjugation at the C-21 position of Cort-S renders the molecule highly hydrophilic.

Causality in Formulation Choices:

-

Aqueous Solubility: Cort-S dissolves readily in standard tap water or 0.9% physiological saline. This allows for non-invasive chronic dosing via drinking water without the 1% ethanol co-solvent required for free corticosterone[1].

-

Receptor Specificity: For behavioral ecologists and neuroscientists, Cort-S is mandatory for studying VNO-mediated social communication. The VNO expresses specific V1R receptors that are uniquely tuned to sulfated steroids excreted in urine, a pathway not activated by unconjugated corticosterone[3][4].

Table 1: Comparison of Corticosterone Formulations

| Formulation | Aqueous Solubility | Required Vehicle | Primary Application | Limitations |

| Free Corticosterone | Very Low | Ethanol, Propylene Glycol, Sesame Oil | SC pellets, acute injections | Vehicle toxicity; high risk of precipitation in vivo[1][2]. |

| Corticosterone-HBC | High | Water, Saline | Drinking water, IP/SC injections | Cyclodextrin complexation may alter absorption kinetics. |

| Corticosterone 21-Sulfate | Very High | Water, Saline | VNO chemosensation, circadian restoration | Distinct receptor binding profile (e.g., V1R)[3][4]. |

Recommended Dosing Matrix

Quantitative dosing of Cort-S depends heavily on the target physiological outcome. Below is a summarized matrix of validated in vivo dosages.

Table 2: Corticosterone Sulfate Dosing Matrix for Mice

| Route | Concentration / Dose | Vehicle | Frequency | Target Physiological Outcome |

| Oral (Water) | 5 µg/mL (5 mg/L) | Tap Water | Continuous | Restoration of diurnal feeding rhythms in knockout models[5]. |

| Oral (Water) | 33 - 100 µg/mL | Tap Water | Continuous | Mild to moderate chronic stress induction / HPA modulation[6]. |

| Subcutaneous | 10 - 40 mg/kg | 0.9% Saline | Daily | Acute stress modeling and pharmacokinetic tracing[7]. |

| Intranasal | 10 µM | Phosphate Buffer | Acute | VNO activation and behavioral phenotyping[8]. |

Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that researchers can confirm successful administration and physiological uptake.

Protocol A: Chronic Oral Administration via Drinking Water

Purpose: To induce chronic HPA axis modulation or restore diurnal rhythms without handling-induced stress. Oral delivery mimics the natural episodic release of glucocorticoids better than bolus injections.

Step-by-Step Methodology:

-

Preparation: Weigh the required amount of Cort-S powder. For a standard restorative dose, dissolve 5 mg of Cort-S per 1 Liter of standard facility drinking water (5 µg/mL)[5]. For stress models, dissolve 33 mg to 100 mg per 1 Liter (33-100 µg/mL)[6].

-

Solubilization: Agitate the solution using a magnetic stirrer for 10 minutes at room temperature until completely clear. No heating or ethanol is required.

-

Photoprotection (Critical Step): Wrap all animal drinking bottles completely in aluminum foil. Corticosterone compounds are sensitive to photodegradation; light exposure cleaves the steroid ring, leading to rapid loss of potency[1][7].

-

Administration & Maintenance: Replace the Cort-S water every 3 to 4 days to prevent bacterial growth and ensure compound stability[7].

-

System Validation: Weigh the water bottles daily. A standard adult mouse consumes 4–5 mL of water daily. Calculate the exact mg/kg/day intake by cross-referencing water depletion with the animal's body weight.

Protocol B: Subcutaneous (SC) Injection

Purpose: Precise, weight-adjusted dosing for acute metabolic or behavioral assays.

Step-by-Step Methodology:

-

Preparation: Dissolve Cort-S in sterile 0.9% physiological saline to achieve a working concentration of 2 to 4 mg/mL.

-

Dosing Calculation: Calculate the injection volume based on a target dose of 10 to 40 mg/kg[7]. (e.g., For a 30g mouse receiving 20 mg/kg, inject 0.6 mg of Cort-S. Using a 4 mg/mL solution, the injection volume is 150 µL).

-

Injection: Restrain the mouse and tent the loose skin over the interscapular area. Inject the solution subcutaneously using a 27-gauge needle.

-

System Validation: To confirm systemic uptake, perform a tail-nick blood collection at 30, 60, and 120 minutes post-injection. Centrifuge the blood to isolate plasma and quantify circulating glucocorticoids via ELISA or LC-MS/MS.

Protocol C: Vomeronasal Exposure for Chemosensory Assays

Purpose: To study VNO-mediated social communication and neural activation.

Step-by-Step Methodology:

-

Preparation: Prepare a 10 µM solution of Cort-S in a sterile, neutral phosphate buffer[8].

-

Exposure: Dip a sterile cotton swab into the Cort-S solution. Introduce the swab into the animal's home cage or testing arena. Alternatively, apply 10 µL directly to the nares of a lightly restrained mouse.

-

System Validation: Monitor the animal via video tracking for direct investigation time, self-grooming, and digging behaviors, which are hallmarks of VNO activation by sulfated steroids[8]. Post-mortem, VNO tissue can be extracted to assess the upregulation of immediate early genes (e.g., Egr1) via in situ hybridization[3].

Pathway Visualization

Figure 1: Administration routes and physiological targets of Corticosterone 21-Sulfate in mice.

Sources

- 1. Long-Term Corticosterone Exposure Decreases Insulin Sensitivity and Induces Depressive-Like Behaviour in the C57BL/6NCrl Mouse | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. Excreted Steroids in Vertebrate Social Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disruption of feeding behavior in CRH receptor 1-deficient mice is dependent on glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Moderate Neonatal Stress Decreases Within-Group Variation in Behavioral, Immune and HPA Responses in Adult Mice | PLOS One [journals.plos.org]

- 7. digitalcommons.wayne.edu [digitalcommons.wayne.edu]

- 8. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Mass Spectrometry Tuning of Sulfated Steroid Hormones

Introduction: The Analytical Challenge of Sulfated Steroids

Sulfated steroid hormones are a critical class of signaling molecules involved in a vast array of physiological and pathological processes, from fetal development to endocrine function and cancer progression. Unlike their free steroid counterparts, the addition of a sulfate moiety dramatically increases their water solubility, altering their transport, metabolism, and receptor-binding activities. From an analytical perspective, this sulfate group presents both a unique advantage and a distinct challenge for mass spectrometry (MS)-based quantification.[1][2]

Accurate measurement of these compounds in complex biological matrices like plasma, urine, and saliva is paramount for both clinical diagnostics and pharmaceutical research.[1][3] This guide provides a detailed, experience-driven protocol for developing robust and sensitive mass spectrometry methods for sulfated steroids, focusing on the rationale behind instrument tuning and parameter optimization. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a trustworthy and reproducible workflow.

Pillar 1: The Ionization Process - Leveraging the Sulfate Moiety

The key to successfully analyzing sulfated steroids lies in their inherent chemical nature. The sulfate group is strongly acidic, making it exceptionally easy to deprotonate. This property dictates the entire MS strategy.

Why Negative Ion Mode Electrospray Ionization (ESI) is Essential:

Electrospray Ionization (ESI) is the premier "soft" ionization technique for polar, thermally labile molecules, making it ideal for steroid conjugates.[4] For sulfated steroids, ESI in negative ion mode is the unequivocal choice.[5] In the high-voltage environment of the ESI source, the acidic proton of the sulfate group is readily lost, generating a strong, stable deprotonated molecule, [M-H]⁻.[1] This process is highly efficient and leads to a simplified mass spectrum where the precursor ion of interest is often the most abundant species, a crucial first step for achieving high sensitivity.

Pillar 2: Tandem Mass Spectrometry (MS/MS) - Specificity Through Fragmentation

While ESI provides the precursor ion, tandem mass spectrometry (MS/MS) provides the specificity needed to distinguish the analyte from a complex biological background. This is achieved through Collision-Induced Dissociation (CID), where the precursor ion is fragmented to produce characteristic product ions.

Characteristic Fragmentation Pathways:

Sulfated steroids exhibit a highly predictable and conserved fragmentation pattern in negative ion mode CID. The most common and analytically useful fragmentation is the cleavage of the sulfate group, which yields two primary product ions:

These fragments are virtually universal for this class of compounds. By monitoring the transition of the specific precursor ion (e.g., m/z 367.2 for DHEA-S) to these common product ions (e.g., m/z 97), we can create a highly specific Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) assay.[1][2] This specificity allows for accurate quantification even when co-eluting isomers or matrix components are present.

Caption: Workflow of ESI-MS/MS analysis for sulfated steroids.

Pillar 3: A Self-Validating Protocol for Instrument Tuning

This protocol outlines a systematic approach to optimizing MS parameters using direct infusion of a representative sulfated steroid standard, such as Dehydroepiandrosterone sulfate (DHEA-S).

Experimental Protocol: Direct Infusion Tuning

-

Preparation of Tuning Solution:

-

Prepare a stock solution of DHEA-S (or another sulfated steroid of interest) at 1 mg/mL in methanol.

-

Create a working tuning solution by diluting the stock solution to approximately 100-500 ng/mL in 50:50 acetonitrile:water. The goal is a stable, mid-range signal.

-

-

Infusion Setup:

-

Set up a syringe pump to directly infuse the tuning solution into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min). This ensures a steady supply of ions for optimization.

-

-

Initial Instrument Settings (Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Capillary Voltage: Start with a moderate voltage, typically between -2.5 to -4.5 kV. The goal is to find a voltage that provides a stable spray and strong signal without causing in-source fragmentation.[5]

-

Source Temperature: Begin with a setting around 120-150°C.[6]

-

Desolvation/Drying Gas Temperature: Set to a higher temperature, typically 350-500°C, to aid in solvent evaporation.[7]

-

Nebulizing and Drying Gas Flows: Use manufacturer-recommended starting points. These gases help form the aerosol and evaporate the solvent.[8]

-

-

Step-by-Step Parameter Optimization:

-

A. Full Scan (MS1) Optimization:

-

Acquire data in full scan mode, observing the mass range that includes the expected [M-H]⁻ ion for your standard (e.g., m/z 367.2 for DHEA-S).

-

Systematically adjust the Capillary Voltage up and down in small increments (e.g., 0.2 kV). Observe the intensity of the [M-H]⁻ ion. A voltage that is too low will result in poor ionization efficiency, while a voltage that is too high can cause electrical discharge or in-source fragmentation. Select the voltage that maximizes the stable intensity of the [M-H]⁻ ion.

-

Next, optimize the Desolvation Gas Temperature . Increase the temperature in 25°C increments. You should see the signal increase as desolvation becomes more efficient. If the temperature is too high, you may observe thermal degradation. Find the plateau where signal intensity is maximal and stable.

-

Fine-tune the Nebulizing and Drying Gas Flows to maximize the signal of the [M-H]⁻ ion.

-

-

B. Product Ion Scan and Collision Energy (MS2) Optimization:

-

Switch to a Product Ion Scan mode, setting the instrument to isolate the [M-H]⁻ precursor ion in the first quadrupole (Q1).

-

Begin with a low Collision Energy (CE) , around 15-20 eV.

-

Gradually increase the CE in 2-5 eV increments while observing the product ion spectrum. At low energies, you will see mostly the unfragmented precursor ion. As the CE increases, you will see the appearance and growing intensity of the characteristic product ions (m/z 97 and m/z 80).[6]

-

Record the CE value that yields the maximum intensity for each product ion. These values may be slightly different. The optimal CE is the "sweet spot" that provides strong fragment intensity without causing excessive "shattering" of the ion into uninformative smaller fragments.

-

-

-

Finalizing the MRM Method:

-

Create an MRM method using the optimized parameters.

-

Enter the precursor ion m/z.

-

Enter the product ion m/z for both the m/z 97 and m/z 80 fragments.

-

Enter the optimized Collision Energy for each respective transition.

-

Typically, the most intense transition is used for quantification (quantifier), while the second is used for confirmation (qualifier).

-

Caption: A systematic workflow for tuning MS parameters for sulfated steroids.

Data Presentation: Typical MRM Parameters

The following table summarizes typical, optimized MRM parameters for common sulfated steroid hormones. Note that optimal collision energies are instrument-dependent and should be determined empirically using the protocol above. The values provided serve as excellent starting points.

| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) (Typical Range) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) (Typical Range) |

| DHEA-S | 367.2 | 97.0 (HSO₄⁻) | 40 - 55 | 80.0 (SO₃⁻) | 40 - 55 |

| Estrone-3-Sulfate (E1-S) | 349.1 | 97.0 (HSO₄⁻) | 45 - 60 | 80.0 (SO₃⁻) | 45 - 60 |

| Pregnenolone-Sulfate (Preg-S) | 395.3 | 97.0 (HSO₄⁻) | 35 - 50 | 80.0 (SO₃⁻) | 35 - 50 |

| Testosterone-Sulfate (T-S) | 367.2 | 97.0 (HSO₄⁻) | 40 - 55 | 80.0 (SO₃⁻) | 40 - 55 |

| Cholesterol-Sulfate (CS) | 465.5 | 97.0 (HSO₄⁻) | 50 - 70 | 80.0 (SO₃⁻) | 50 - 70 |

Data compiled and generalized from multiple sources.[2][9][10]

Conclusion: From Tuning to Application

The robust and sensitive analysis of sulfated steroid hormones is readily achievable with a logical and systematic approach to method development.[1] By leveraging the inherent chemical properties of the sulfate group for efficient negative mode ionization and employing the characteristic fragmentation pathways for specific MRM detection, researchers can build highly reliable quantitative assays. The direct infusion protocol described herein provides a self-validating framework for optimizing critical MS parameters, forming the foundation of any successful LC-MS/MS method for this vital class of biomolecules.

References

-

Griffiths, W. J., & Sjövall, J. (2014). High-energy Collision-induced Dissociation by MALDI TOF/TOF Causes Charge-Remote Fragmentation of Steroid Sulfates. Journal of the American Society for Mass Spectrometry, 25(8), 1395–1405. Available from: [Link]

-

Fitzgerald, C. C. J., & McLeod, M. D. (2022). Synthesis of stable isotope labelled steroid bis(sulfate) conjugates and their behaviour in collision induced dissociation experiments. Organic & Biomolecular Chemistry, 20(14), 2827–2834. Available from: [Link]

-

Griffiths, W. J., & Sjövall, J. (2014). High-energy collision-induced dissociation by MALDI TOF/TOF causes charge-remote fragmentation of steroid sulfates. Journal of the American Society for Mass Spectrometry, 25(8), 1395-1405. Available from: [Link]

-

Choi, J., Kim, S., & Kim, Y. (2016). Simultaneous Analysis of Free and Sulfated Steroids by Liquid Chromatography/Mass Spectrometry with Selective Mass Spectrometric Scan Modes and Polarity Switching. Analytical Chemistry, 88(23), 11886–11893. Available from: [Link]

-

Fitzgerald, C. C. J., & McLeod, M. D. (2022). Synthesis of stable isotope labelled steroid bis(sulfate) conjugates and their behaviour in collision induced dissociation experiments. Organic & Biomolecular Chemistry, 20(14), 2827-2834. Available from: [Link]

-